3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine chemical properties
3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of the 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine Scaffold
Executive Summary: The 3A,4,5,6,7,7A-hexahydro-1,3-benzothiazol-2-amine core, a saturated bicyclic heterocyclic system, represents a privileged scaffold in modern medicinal chemistry. This guide provides a detailed examination of its fundamental chemical properties, spectroscopic signature, primary synthetic routes, and inherent reactivity. As a cyclic isothiourea, its reactivity is characterized by the dual nucleophilicity of its exocyclic amino group and the endocyclic thiazole nitrogen, which allows for extensive derivatization. The therapeutic relevance of this scaffold is underscored by its presence in clinically significant agents, most notably the dopamine agonist Pramipexole, used in the treatment of Parkinson's disease.[1] This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of this versatile molecular framework.
Molecular Structure and Physicochemical Properties
The title compound, 3A,4,5,6,7,7A-hexahydro-1,3-benzothiazol-2-amine, consists of a cyclohexane ring fused to a 2-aminothiazole ring. The "3A, 4, 5, 6, 7, 7A" nomenclature specifies the saturated nature of the six-membered ring. The stereochemistry at the bridgehead carbons (3A and 7A) dictates the cis or trans fusion of the two rings, which significantly influences the molecule's three-dimensional conformation and its interaction with biological targets.
Caption: Chemical structure of the core scaffold.
Physicochemical Data
The physicochemical properties of this scaffold are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are computed for the parent structure and provide a baseline for designing derivatives with optimized drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | - |
| Molecular Weight | 156.25 g/mol | - |
| XLogP3 | 1.2 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Topological Polar Surface Area | 64.4 Ų | Computed |
| CAS Number | 17576-47-1 (Parent) | - |
Spectroscopic Elucidation
Structural confirmation of the hexahydro-1,3-benzothiazol-2-amine scaffold and its derivatives relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are summarized below, based on data from analogous structures.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct regions. Protons on the saturated cyclohexane ring typically appear as complex multiplets in the upfield region (~1.2-2.8 ppm). The protons of the exocyclic amino group (-NH₂) usually present as a broad singlet, with a chemical shift (~6.5 ppm) that can vary with solvent and concentration.[3][4] The addition of D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[4]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the sp³ carbons of the cyclohexane ring resonate in the range of ~20-40 ppm. The carbon atoms of the fused thiazole ring appear further downfield, with the C=N carbon (C2, attached to the amino group) being the most deshielded, often appearing around 165 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[5]
-
N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[5]
-
C=N Stretching: The endocyclic imine (C=N) of the thiazole ring gives rise to a strong absorption around 1610-1625 cm⁻¹.[2][6]
-
N-H Bending: A bending deformation for the primary amine is typically observed in the 1650-1580 cm⁻¹ range.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak (M+) would be expected at m/z 156 for the parent compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[7]
Synthesis and Reactivity
The construction of the tetrahydrobenzothiazole-2-amine core is most efficiently achieved via the Hantzsch thiazole synthesis. This classic method remains a robust and reliable choice for generating this scaffold.
Primary Synthesis: The Hantzsch Thiazole Synthesis
This reaction involves the condensation of an α-haloketone (or its equivalent) with a thiourea. For the title compound, the synthesis starts with cyclohexanone, which is halogenated in situ.
Caption: General workflow for the Hantzsch synthesis.
Detailed Experimental Protocol: [3][8]
-
Reaction Setup: In a round-bottom flask, combine thiourea (2 equivalents) and iodine (1 equivalent).
-
Addition of Ketone: Add cyclohexanone (1 equivalent) to the mixture.
-
Reflux: Heat the mixture to reflux (typically at 100°C) for approximately 24 hours. The iodine acts as both a catalyst and an in-situ halogenating agent for the cyclohexanone.
-
Work-up (Aqueous): After cooling to room temperature, dissolve the reaction mass in hot distilled water.
-
Purification (Organic Wash): Perform several extractions with diethyl ether to remove any unreacted cyclohexanone and excess iodine. The product, being a salt at this stage, remains in the aqueous layer.
-
Basification: Add a base, such as 25% ammonium hydroxide solution, to the aqueous layer until the solution is basic. This deprotonates the product, causing it to precipitate or become soluble in organic solvents.
-
Extraction of Product: Extract the free amine product from the aqueous layer using several portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization, typically from a solvent like n-hexane, to yield the final product.[8]
Reactivity and Derivatization
The 2-aminothiazole moiety is an ambident nucleophile.[9] Reaction with electrophiles can occur at either the exocyclic amino group (N-exo) or the endocyclic thiazole nitrogen (N-endo). Generally, reactions with saturated electrophiles under neutral conditions favor attack at the more nucleophilic ring nitrogen.[9] However, the exocyclic amine is readily acylated, sulfonated, or reacted with isothiocyanates to form thiourea derivatives, a common strategy in drug design.[10] It can also react with aldehydes to form Schiff bases.[9][11] This versatile reactivity makes the scaffold an excellent starting point for building chemical libraries for high-throughput screening.
Pharmacological Significance and Applications in Drug Discovery
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to form the structural basis of a wide array of biologically active compounds.[1][12][13] Derivatives have demonstrated a vast range of pharmacological activities.
The Scaffold in Approved Drugs: Pramipexole
Pramipexole (trade name Mirapex) is a potent non-ergoline dopamine agonist with high relative in vitro specificity for the D2 subfamily of dopamine receptors, and has a higher affinity for D3 than D2 or D4 receptors. Structurally, it is (S)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. Its clinical success in treating Parkinson's disease and Restless Legs Syndrome validates the therapeutic potential of the tetrahydrobenzothiazole scaffold.[1]
Overview of Biological Activities
The versatility of the scaffold has led to the development of derivatives with a wide spectrum of biological effects.
| Biological Activity | Description | References |
| Anticonvulsant | Derivatives have been studied via in-silico models, targeting GABA-AT and sodium ion channels. | [14] |
| Anti-inflammatory | Numerous studies have reported the synthesis of benzothiazole derivatives as potent anti-inflammatory agents. | [6][12][15] |
| Antimicrobial | The scaffold is active against various bacterial and fungal strains. | [12][16] |
| Anticancer | 2-Aminobenzothiazole derivatives have shown cytotoxic effects on various cancer cell lines. | [6][13][17] |
| Antioxidant | Certain derivatives have shown significant potential in scavenging free radicals. | [12][15] |
| Antidiabetic | Some compounds have demonstrated moderate alpha-amylase inhibition activity. | [6][14] |
Drug Discovery Workflow: An Integrated Approach
Modern drug development leverages both synthetic chemistry and computational analysis. The tetrahydrobenzothiazole scaffold is an ideal candidate for such an integrated workflow.
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